molecular formula C7H7BrN2O B2665108 4-Bromobenzamidoxime CAS No. 13808-65-6; 19227-14-6; 69113-23-1

4-Bromobenzamidoxime

Cat. No.: B2665108
CAS No.: 13808-65-6; 19227-14-6; 69113-23-1
M. Wt: 215.05
InChI Key: KCHIZOZPSSURRB-UHFFFAOYSA-N
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Description

4-Bromobenzamidoxime (CAS: 19227-14-6), with the molecular formula C₇H₇BrN₂O, is a hydroxyamidine derivative (amidoxime) synthesized via the reaction of imidoyl chloride with hydroxylamine . Its crystal structure reveals a twisted geometry: the benzene and phenyl rings deviate from the hydroxyamidine group’s mean plane by 34.4° and 59.2°, respectively. Intermolecular O–H⋯N hydrogen bonds form centrosymmetric dimers in its crystalline state . This compound is pivotal in synthesizing 1,2,4-oxadiazoles, particularly in radioiodinated probes targeting amyloid-β plaques, as demonstrated in neuroimaging research .

Properties

IUPAC Name

4-bromo-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHIZOZPSSURRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/O)/N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19227-14-6, 69113-23-1
Record name 4-bromo-N'-hydroxybenzene-1-carboximidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 69113-23-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobenzamidoxime typically involves the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated through filtration and recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzamidoxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-bromobenzonitrile using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can yield 4-bromobenzylamine using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products:

    Oxidation: 4-Bromobenzonitrile.

    Reduction: 4-Bromobenzylamine.

    Substitution: Various substituted benzamidoximes depending on the nucleophile used.

Scientific Research Applications

4-Bromobenzamidoxime has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Bromobenzamidoxime involves its interaction with specific molecular targets, such as enzymes and proteins. The amidoxime functional group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other biological molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4-Bromobenzamidoxime with structurally related compounds, highlighting differences in synthesis, reactivity, and applications:

Compound Molecular Formula CAS Number Synthesis Method Key Applications/Properties Yield/Performance Data
This compound C₇H₇BrN₂O 19227-14-6 Imidoyl chloride + hydroxylamine 1,2,4-oxadiazole synthesis; amyloid-β probes High yield (synthesized alongside 4-chloro/pyridine analogues)
4-Chlorobenzamidoxime C₇H₇ClN₂O N/A Similar amidoxime pathway Antimicrobial agents Moderate yield (lower than bromo analogue)
4-Bromothiobenzamide C₇H₆BrNS N/A 4-Bromobenzonitrile + NaHS/MgCl₂ Biologically active thioamide; antimicrobial Crystallized via HCl recrystallization
4-Bromobenzoic Acid C₇H₅BrO₂ 586-76-5 Commercial synthesis Chemical intermediate Industrial-scale production

Key Differentiators

Functional Group Reactivity :

  • Amidoxime vs. Thioamide : The amidoxime group (–NH–C(=N–OH)–) in this compound enables nucleophilic reactions for oxadiazole formation , whereas the thioamide (–C(=S)–NH₂) in 4-Bromothiobenzamide exhibits distinct hydrogen-bonding patterns (N⋯S distances: 3.3769–3.605 Å ) and antimicrobial activity .
  • Halogen Effects : The bromo substituent in this compound enhances electron-withdrawing effects compared to chloro analogues, improving reactivity in condensation reactions (e.g., with nitrobenzoic acids) .

Synthetic Yields :

  • This compound achieves higher yields (exact % unspecified) than 4-chloro and pyridineamidoxime derivatives in multi-step syntheses .

Applications :

  • Medicinal Chemistry : this compound is critical for synthesizing radioiodinated 1,2,4-oxadiazoles (e.g., [¹²⁵I]51c), which show promise in brain-kinetics studies for amyloid-β imaging .
  • Antimicrobial Activity : While 4-Bromothiobenzamide exhibits broad-spectrum antimicrobial properties , amidoximes like this compound are less studied for direct bioactivity but serve as precursors for bioactive heterocycles .

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